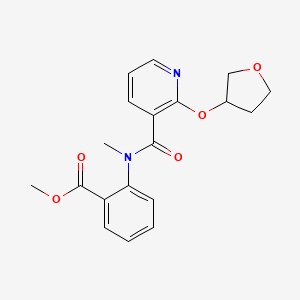

methyl 2-(N-methyl-2-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate

説明

特性

IUPAC Name |

methyl 2-[methyl-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5/c1-21(16-8-4-3-6-14(16)19(23)24-2)18(22)15-7-5-10-20-17(15)26-13-9-11-25-12-13/h3-8,10,13H,9,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJCZCOPLSGFKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1C(=O)OC)C(=O)C2=C(N=CC=C2)OC3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(N-methyl-2-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate typically involves multiple steps:

-

Formation of the Nicotinamide Intermediate: : The initial step involves the synthesis of the nicotinamide intermediate. This can be achieved by reacting nicotinic acid with thionyl chloride to form nicotinoyl chloride, which is then reacted with methylamine to yield N-methyl nicotinamide.

-

Introduction of the Tetrahydrofuran Group: : The tetrahydrofuran group is introduced via an etherification reaction. This involves the reaction of the nicotinamide intermediate with tetrahydrofuran-3-ol in the presence of a suitable base such as sodium hydride or potassium carbonate.

-

Formation of the Benzoate Ester: : The final step involves esterification. The intermediate compound is reacted with methyl benzoate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. The use of high-throughput screening methods to optimize reaction conditions and yields would be essential.

化学反応の分析

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or other oxidized derivatives.

-

Reduction: : Reduction reactions can target the nicotinamide moiety, potentially converting it to a dihydronicotinamide derivative.

-

Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the ester and amide functionalities, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alkoxides, amines, thiols.

Major Products

Oxidation: Formation of lactones or carboxylic acids.

Reduction: Formation of dihydronicotinamide derivatives.

Substitution: Formation of various substituted esters and amides.

科学的研究の応用

Chemistry

In organic synthesis, methyl 2-(N-methyl-2-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate can be used as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound may be explored for its potential as a pharmacophore. The nicotinamide moiety is known for its biological activity, and the compound could be investigated for its effects on various biological pathways.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery. The compound’s structure suggests it could interact with enzymes or receptors involved in metabolic pathways, making it a candidate for developing new therapeutics.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

作用機序

The mechanism of action of methyl 2-(N-methyl-2-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The nicotinamide moiety might mimic the action of NAD+ or NADH, influencing redox reactions and metabolic processes.

類似化合物との比較

Nicotinamide-Containing Benzoate Derivatives

Compound 2 (Methyl 3,4,5-trimethoxy-2-(2-(nicotinamido)benzamido)benzoate, from Aspergillus carbonarius):

- Structural Similarities : Shares a nicotinamido-benzamido-benzoate scaffold.

- Key Differences :

- Compound 2 has methoxy groups at positions 3, 4, and 5 on the benzoate ring, enhancing electron density and steric bulk.

- The target compound features a tetrahydrofuran-3-yl oxy group, likely improving solubility and conformational flexibility.

- Implications :

Benzoate Esters in Agrochemicals

Metsulfuron Methyl Ester (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate):

- Structural Similarities : Contains a methyl benzoate core.

- Key Differences :

- Metsulfuron has a sulfonylurea bridge linked to a triazine ring, critical for herbicidal activity.

- The target compound lacks sulfonylurea or triazine groups but includes a nicotinamide-tetrahydrofuran motif.

- Implications :

Amide-Functionalized Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide :

- Structural Similarities : Contains a benzamide group with an N-linked substituent.

- Key Differences :

- This compound has a hydroxy-tert-butyl group, serving as an N,O-bidentate directing group for metal catalysis.

- The target compound’s N-methyl and tetrahydrofuran-oxy groups may similarly facilitate coordination or binding.

- Implications :

Comparative Data Table

生物活性

Methyl 2-(N-methyl-2-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a benzoate moiety, a nicotinamide group, and a tetrahydrofuran derivative. Its molecular formula can be summarized as follows:

- Molecular Formula : CHNO

- Molecular Weight : 288.34 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

- Anti-inflammatory Effects : Research has shown that this compound can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This suggests its utility in treating inflammatory diseases.

- Antioxidant Properties : The compound demonstrates notable antioxidant activity, scavenging free radicals and reducing oxidative stress in cellular models.

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and microbial growth.

- Modulation of Signaling Pathways : It appears to influence various signaling pathways, including those related to NF-kB and MAPK, which are crucial in inflammation and immune response.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it was effective against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 2: Anti-inflammatory Activity

In vivo studies using murine models demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent.

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Methyl Compound | 45 |

| Standard Drug (Ibuprofen) | 60 |

Q & A

Basic: What are the standard synthetic routes for methyl 2-(N-methyl-2-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate, and what key reaction conditions influence yield and purity?

Answer:

The synthesis typically involves multi-step reactions, including:

- Amidation : Coupling nicotinic acid derivatives with methyl benzoate precursors.

- Etherification : Introducing the tetrahydrofuran-3-yloxy group via nucleophilic substitution .

Key conditions include: - Temperature control : Maintaining 0–5°C during sensitive steps (e.g., amide bond formation) to prevent side reactions.

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates .

- Catalysts : Use of coupling agents like EDCI/HOBt for efficient amidation .

Purification via column chromatography or recrystallization is critical for >95% purity.

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they elucidate?

Answer:

- NMR spectroscopy :

- ¹H/¹³C NMR : Identifies methyl groups (δ 2.5–3.5 ppm), aromatic protons (δ 7.0–8.5 ppm), and tetrahydrofuran oxygen connectivity .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the nicotinamide and benzoate regions .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

- IR spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bending in amides (~1550 cm⁻¹) .

Advanced: How can researchers optimize reaction yields when synthesizing this compound, particularly considering the sensitivity of the tetrahydrofuran-3-yloxy group?

Answer:

- Protecting groups : Temporarily shield the tetrahydrofuran oxygen during amidation to prevent undesired ring-opening .

- Solvent polarity : THF or DCM stabilizes intermediates without competing nucleophilic activity .

- Catalytic optimization : Screen Pd-based catalysts for etherification efficiency, balancing cost and reactivity .

- Kinetic monitoring : Use TLC or in-situ FTIR to terminate reactions at ~80% conversion, minimizing decomposition .

Advanced: What strategies resolve contradictions in reported biological activities of similar nicotinamide derivatives?

Answer:

Discrepancies often arise from:

- Assay variability : Standardize antioxidant assays (e.g., DPPH radical scavenging) using Trolox as a control .

- Dosage regimes : Compare EC₅₀ values across studies; adjust for molarity differences in cell-based vs. in vitro models .

- Structural analogs : Perform SAR studies to isolate the impact of the tetrahydrofuran substituent on bioactivity .

- Meta-analysis : Aggregate data from PubChem and peer-reviewed studies to identify trends .

Advanced: What computational methods predict this compound’s interaction with nicotinic receptors, and how do they inform experimental design?

Answer:

- Molecular docking (AutoDock Vina) : Predicts binding affinity to α7 nicotinic receptors, prioritizing key residues (e.g., Trp149) for mutagenesis studies .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; analyze RMSD fluctuations .

- Pharmacophore modeling : Identifies essential hydrogen-bond acceptors (e.g., carbonyl oxygen) for lead optimization .

Experimental validation via patch-clamp electrophysiology confirms computational predictions .

Basic: What in vitro assays are recommended for initial screening of this compound’s bioactivity?

Answer:

- Antioxidant activity :

- DPPH assay : Measure IC₅₀ in ethanol at 517 nm; compare to ascorbic acid .

- FRAP assay : Quantify Fe³⁺ reduction to Fe²⁺ at 593 nm .

- Anti-inflammatory potential :

- COX-2 inhibition : Use ELISA kits to assess prostaglandin E₂ suppression in LPS-stimulated macrophages .

- Cytotoxicity screening :

- MTT assay : Test viability in HEK293 or HepG2 cells at 10–100 µM concentrations .

Advanced: How does solvent choice impact the compound’s stability during storage and experimental procedures?

Answer:

- Degradation pathways : Hydrolysis of the ester group accelerates in aqueous buffers (pH > 7.0) .

- Stability studies :

- HPLC monitoring : Store aliquots in anhydrous DMSO at -20°C; avoid freeze-thaw cycles .

- Light sensitivity : Use amber vials to prevent photodegradation of the nicotinamide moiety .

- Reaction solvents : DMF stabilizes intermediates but requires rigorous drying to prevent hydrolysis .

Advanced: What isotopic labeling techniques elucidate the metabolic pathways of this compound?

Answer:

- ¹⁴C labeling : Introduce radiolabel at the methyl benzoate group; track metabolites via scintillation counting .

- Deuterium exchange : Label tetrahydrofuran hydrogens (²H-THF) for LC-MS/MS analysis of oxidative metabolism .

- Stable isotopes (¹³C) : Synthesize ¹³C-nicotinamide derivatives for NMR-based metabolic flux studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。